molecular formula C9H9IO B2842776 3-(2-Iodophenyl)oxetane CAS No. 1820641-89-1

3-(2-Iodophenyl)oxetane

Cat. No.: B2842776
CAS No.: 1820641-89-1
M. Wt: 260.074
InChI Key: JQOUDRSLCHNFTA-UHFFFAOYSA-N
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Description

3-(2-Iodophenyl)oxetane is an organic compound with the molecular formula C₉H₉IO. It features an oxetane ring, a four-membered cyclic ether, substituted with a 2-iodophenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Iodophenyl)oxetane typically involves the formation of the oxetane ring followed by the introduction of the 2-iodophenyl group. One common method is the intramolecular cyclization of appropriate precursors. For instance, the cyclization of 2-iodophenyl-substituted epoxides under acidic or basic conditions can yield the desired oxetane .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimized versions of laboratory methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of robust catalysts could be employed to enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Iodophenyl)oxetane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-Iodophenyl)oxetane depends on its specific application. In general, the compound can interact with various molecular targets through its functional groups. For instance, the oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The iodine atom can also participate in halogen bonding, influencing the compound’s reactivity and interactions .

Comparison with Similar Compounds

    3-Phenyl-oxetane: Lacks the iodine substituent, resulting in different reactivity and applications.

    3-(2-Bromophenyl)oxetane: Similar structure but with a bromine atom instead of iodine, leading to different chemical properties and reactivity.

    3-(2-Chlorophenyl)oxetane:

Uniqueness: 3-(2-Iodophenyl)oxetane is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine substituent can be easily replaced with other functional groups, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

3-(2-iodophenyl)oxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9IO/c10-9-4-2-1-3-8(9)7-5-11-6-7/h1-4,7H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOUDRSLCHNFTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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